molecular formula C13H10O B157083 2-Ethynyl-6-methoxynaphthalene CAS No. 129113-00-4

2-Ethynyl-6-methoxynaphthalene

Cat. No.: B157083
CAS No.: 129113-00-4
M. Wt: 182.22 g/mol
InChI Key: PATPLTUFXUXNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-6-methoxynaphthalene is an organic compound with the molecular formula C13H10O. It belongs to the family of naphthalenes, featuring a terminal ethynyl group and a methoxy group on its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-methoxynaphthalene typically involves the reaction of 2-bromo-6-methoxynaphthalene with an ethynylating agent. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-methoxynaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-6-methoxynaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-methoxynaphthalene involves its interaction with molecular targets through its ethynyl and methoxy functional groups. The ethynyl group can participate in π-π interactions and conjugation with other aromatic systems, while the methoxy group can engage in hydrogen bonding and electron-donating effects. These interactions can modulate the electronic properties of the compound and influence its reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-naphthalene
  • 4-Ethynylbiphenyl
  • 4-Ethynyl-α,α,α-trifluorotoluene
  • 4-Ethynylanisole
  • 1-Ethynyl-4-phenoxybenzene
  • 9-Ethynylphenanthrene
  • 4-Ethynyltoluene
  • 2-Bromo-6-methoxynaphthalene
  • 4-tert-Butylphenylacetylene
  • 2-Ethynylanisole

Uniqueness

2-Ethynyl-6-methoxynaphthalene is unique due to the presence of both ethynyl and methoxy groups on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable intermediates further enhances its utility in synthetic chemistry and materials science .

Properties

IUPAC Name

2-ethynyl-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATPLTUFXUXNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404571
Record name 2-Ethynyl-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129113-00-4
Record name 2-Ethynyl-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethynyl-6-methoxynaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(6-methoxy-2-naphthyl)-2-methyl-3-butyn-2-ol (16.9 g, 69.7 mmol), powdered sodium hydroxide (3.7 g, 93 mmol) in toluene (350 mL) was refluxed for 16 hours in a flask equipped with a Dean Stark water trap. The mixture was allowed to cool to room temperature and the solvent was evaporated. The residue was purified by flash chromatography using 2.5-3% ethyl acetate in hexane as an eluant. Drying at 68° C. for 20 minutes afforded 2-ethynyl-6-methoxynaphthalene as a light yellow solid (10.1 g, 80%), mp: 111-112° C. Mass spectrum (+EI, M+) m/z 182. 1HNMR (400 MHz, DMSO-d6): δ8.00 (s, 1H), 7.8-7.85 (m, 2H), 7.45 (dd, 1H, J=8.4 Hz and 1.6 Hz), 7.35 (d, 1H, J=2.4 Hz), 7.2 (dd, 1H, J=8.9 Hz and 2.6 Hz), 4.2 (s, 1H), and 3.9 ppm (s, 3H). Elemental Analysis for C13H10O: Calculated: C, 85.69; H, 5.53; N, 0.00. Found: C, 85.50; H, 5.22; N, 0.07.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethynyl-6-methoxynaphthalene
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-6-methoxynaphthalene
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-6-methoxynaphthalene
Reactant of Route 4
Reactant of Route 4
2-Ethynyl-6-methoxynaphthalene
Reactant of Route 5
2-Ethynyl-6-methoxynaphthalene
Reactant of Route 6
Reactant of Route 6
2-Ethynyl-6-methoxynaphthalene
Customer
Q & A

Q1: How does 2-Ethynyl-6-methoxynaphthalene interact with Cu2O and enhance its photocatalytic activity?

A1: The research suggests that this compound molecules bind to the surface of Cu2O cubes. [] This binding interaction is thought to modulate the band structure of Cu2O, ultimately enhancing its photocatalytic activity. [] While the exact mechanism isn't fully elaborated upon in the provided abstracts, it's plausible that this binding influences electron-hole separation and charge transfer processes, crucial for efficient photocatalysis.

Q2: Are there other similar compounds studied for enhancing Cu2O's photocatalytic activity?

A2: Yes, the research on this compound was inspired by the discovery that 4-ethynylaniline could significantly enhance the photocatalytic activity of inert Cu2O cubes for methyl orange degradation. [] This suggests that molecules with an ethynyl group, capable of interacting with the Cu2O surface, could hold potential for modulating its photocatalytic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.